molecular formula C8H9NO5 B2910087 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid CAS No. 41172-61-6

3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid

Cat. No.: B2910087
CAS No.: 41172-61-6
M. Wt: 199.162
InChI Key: NCCOWKVRSZTZNY-UHFFFAOYSA-N
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Description

3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a chemical compound with the molecular formula C8H9NO5 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions. For example, the reaction of an alcohol with methoxycarbonyl chloride in the presence of a base can yield the desired ester.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through various methods, including the reaction of a Grignard reagent with carbon dioxide followed by acidification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups, such as alcohols or aldehydes.

    Substitution: The oxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.

    Medicine: The compound and its derivatives may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects.

For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. The specific molecular targets and pathways involved will vary depending on the compound’s structure and the context of its use.

Comparison with Similar Compounds

3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can be compared with other similar compounds, such as:

    3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propanoic acid moiety. The difference in the length of the carbon chain can affect the compound’s reactivity and properties.

    3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]butanoic acid: This compound has a butanoic acid moiety, which introduces additional carbon atoms and can influence the compound’s solubility and interactions with other molecules.

    3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid: This compound has a benzoic acid moiety, which introduces an aromatic ring. The presence of the aromatic ring can significantly alter the compound’s chemical and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-(4-methoxycarbonyl-1,3-oxazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-13-8(12)7-5(14-4-9-7)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCOWKVRSZTZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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